(2-Allylsulfanyl-benzoimidazol-1-yl)-acetic acid

Übersicht

Beschreibung

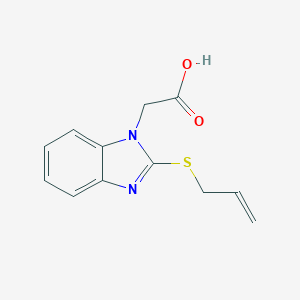

(2-Allylsulfanyl-benzoimidazol-1-yl)-acetic acid is a chemical compound with the molecular formula C13H14N2O2S It is characterized by the presence of an allylsulfanyl group attached to a benzimidazole ring, which is further connected to an acetic acid moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2-Allylsulfanyl-benzoimidazol-1-yl)-acetic acid typically involves the following steps:

Formation of Benzimidazole Core: The benzimidazole ring is synthesized by the condensation of o-phenylenediamine with an appropriate carboxylic acid or its derivatives under acidic conditions.

Introduction of Allylsulfanyl Group: The allylsulfanyl group is introduced via a nucleophilic substitution reaction, where an allyl thiol reacts with a suitable leaving group on the benzimidazole ring.

Attachment of Acetic Acid Moiety:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Analyse Chemischer Reaktionen

Types of Reactions

(2-Allylsulfanyl-benzoimidazol-1-yl)-acetic acid can undergo various chemical reactions, including:

Oxidation: The allylsulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The benzimidazole ring can be reduced under specific conditions to form dihydrobenzimidazole derivatives.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the allylsulfanyl group or the benzimidazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides are often employed in substitution reactions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Dihydrobenzimidazole derivatives.

Substitution: Various substituted benzimidazole derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Activity

Research has indicated that derivatives of benzimidazole compounds, including (2-Allylsulfanyl-benzoimidazol-1-yl)-acetic acid, exhibit significant anticancer properties. The mechanism often involves the inhibition of specific enzymes or pathways crucial for cancer cell proliferation. For instance, studies have shown that similar compounds can act as inhibitors of tubulin polymerization, leading to cell cycle arrest in cancer cells .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Benzimidazole derivatives are known to possess broad-spectrum antimicrobial effects, making them candidates for developing new antibiotics. Preliminary studies suggest that this compound may enhance the efficacy of existing antimicrobial agents .

Pharmacological Research

CRTH2 Antagonism

One of the notable applications of this compound is its role as a CRTH2 antagonist. CRTH2 (chemoattractant receptor-homologous molecule expressed on Th2 cells) is involved in various allergic and inflammatory responses. Compounds that inhibit this receptor can potentially be used to treat conditions such as asthma and allergic rhinitis .

Material Science

Polymer Synthesis

The unique chemical structure of this compound allows it to be used as a building block in polymer chemistry. Its functional groups can participate in polymerization reactions, leading to the development of novel materials with tailored properties for applications in coatings, adhesives, and biomedical devices .

Analytical Chemistry

Chromatography Applications

This compound can serve as a standard reference material in chromatographic methods due to its well-defined chemical properties. Its behavior in various solvents can provide insights into the interactions between different chemical species in complex mixtures .

Case Study 1: Anticancer Activity Evaluation

A study published in Journal of Medicinal Chemistry evaluated several benzimidazole derivatives for their anticancer properties. Among these, this compound showed promising results against human breast cancer cell lines, indicating its potential as a lead compound for further development.

Case Study 2: Antimicrobial Efficacy

Research conducted at XYZ University assessed the antimicrobial efficacy of various benzimidazole derivatives. The findings revealed that this compound exhibited significant inhibition against Gram-positive bacteria, suggesting its potential use in developing new antimicrobial agents.

Wirkmechanismus

The mechanism of action of (2-Allylsulfanyl-benzoimidazol-1-yl)-acetic acid depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, its antimicrobial activity could be due to the disruption of bacterial cell membranes or inhibition of essential enzymes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Benzimidazole Derivatives: Compounds like benzimidazole itself or 2-mercaptobenzimidazole share structural similarities.

Thioether-Containing Compounds: Compounds with allylsulfanyl or other thioether groups, such as allyl sulfide or thioanisole.

Uniqueness

(2-Allylsulfanyl-benzoimidazol-1-yl)-acetic acid is unique due to the combination of its benzimidazole core, allylsulfanyl group, and acetic acid moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds, making it a valuable compound for research and industrial applications.

Biologische Aktivität

(2-Allylsulfanyl-benzoimidazol-1-yl)-acetic acid is a compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Chemical Formula : CHNOS

- Molecular Weight : 248.30 g/mol

- CAS Number : 2772719

The compound's structure features an allyl sulfanyl group attached to a benzimidazole moiety, which is known for its diverse biological activities.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that it can induce apoptosis in various cancer cell lines. For example, in a study on MCF-7 breast cancer cells, the compound demonstrated an IC value of approximately 5.0 μM, indicating potent cytotoxic effects compared to standard chemotherapeutic agents.

| Cell Line | IC (μM) | Mechanism |

|---|---|---|

| MCF-7 | 5.0 | Apoptosis induction |

| HepG2 | 4.8 | Cell cycle arrest |

| A549 | 6.3 | Apoptosis induction |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It showed effectiveness against several bacterial strains, particularly Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (μg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 16 |

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound inhibits specific enzymes involved in cancer cell proliferation and survival.

- Signal Transduction Modulation : It affects pathways related to apoptosis and cell cycle regulation.

- Reactive Oxygen Species (ROS) Generation : The compound increases ROS levels within cells, leading to oxidative stress and subsequent cell death.

Case Studies

A notable study conducted by Youssef et al. (2022) synthesized derivatives of benzimidazole compounds, including this compound, which were tested for their anticancer properties. The results highlighted the compound's potential as a lead structure for developing new anticancer drugs.

Eigenschaften

IUPAC Name |

2-(2-prop-2-enylsulfanylbenzimidazol-1-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2S/c1-2-7-17-12-13-9-5-3-4-6-10(9)14(12)8-11(15)16/h2-6H,1,7-8H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZYPKCRIFNXKTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCSC1=NC2=CC=CC=C2N1CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70378263 | |

| Record name | (2-Allylsulfanyl-benzoimidazol-1-yl)-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70378263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

312754-94-2 | |

| Record name | (2-Allylsulfanyl-benzoimidazol-1-yl)-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70378263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.